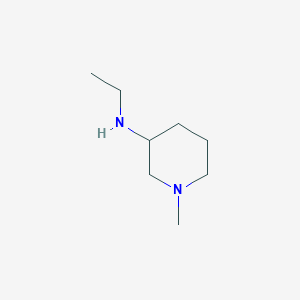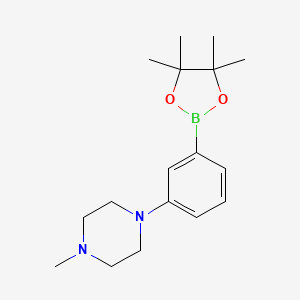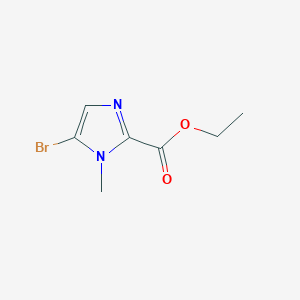![molecular formula C15H15ClFN5O B1397275 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride CAS No. 1354550-86-9](/img/structure/B1397275.png)
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups and rings, including a 1,2,4-oxadiazole ring and a pyrazolo[4,3-c]pyridine ring. These types of structures are often found in bioactive molecules and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple ring structures .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the oxadiazole ring is often involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could make it more lipophilic, affecting its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Molecular Conformations and Hydrogen Bonding
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride has close structural relations with a series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines, which have been explored for their molecular conformations and hydrogen bonding patterns. Studies on similar compounds show that the reduced pyridine ring adopts a half-chair conformation, and the molecular conformations are significantly influenced by the relative orientation of substituents. The hydrogen bonding patterns in these compounds can range from forming centrosymmetric dimers to linking molecules into ribbons or sheets, depending on the specific substituents and their spatial arrangement (Sagar et al., 2017).
Tautomerism and Stability
The compound exhibits interesting behavior in terms of tautomerism and stability. A related compound, 5-methyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one, demonstrates tautomerism and is stable in its crystal form but shows instability in solution. The process of chromatographic purification or recrystallization leads to a complex mixture of transformation products (Gubaidullin et al., 2014).
Corrosion Inhibition Properties
Research has also delved into the corrosion inhibition properties of related pyrazolo[3,4-b]pyridine derivatives. These compounds have been tested as potential corrosion inhibitors for materials like mild steel in acidic environments. The studies involve various experimental techniques, including weight loss, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques. The findings suggest that these derivatives can significantly inhibit corrosion, making them valuable in industrial applications (Dandia et al., 2013; Sudheer & Quraishi, 2015).
Antimicrobial and Antimycobacterial Activities
Compounds with a similar structural backbone have been synthesized and evaluated for their antimicrobial and antimycobacterial activities. These studies are crucial in identifying new therapeutic agents against various bacterial strains. For instance, derivatives of nicotinic acid hydrazide have shown promising activity against mycobacterial strains, a significant finding given the increasing incidence of tuberculosis and other mycobacterial infections (Sidhaye et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O.ClH/c1-21-12-6-7-17-8-10(12)13(19-21)15-18-14(20-22-15)9-4-2-3-5-11(9)16;/h2-5,17H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIXNJFSDQMQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C(=N1)C3=NC(=NO3)C4=CC=CC=C4F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![trans-[4-(1-Hydroxyethyl)cyclohexyl]carbamic acid tert-butyl ester](/img/structure/B1397193.png)






![Ethenesulfonamide,N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1397204.png)


![2-methyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one](/img/structure/B1397210.png)


